molecular formula C8H12O2 B008523 Methyl 1-Allylcyclopropanecarboxylate CAS No. 106434-82-6

Methyl 1-Allylcyclopropanecarboxylate

Cat. No. B008523
M. Wt: 140.18 g/mol
InChI Key: AJYOGWLOEUBATE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-Allylcyclopropanecarboxylate and related compounds often involves base-mediated reactions or catalyzed processes that utilize the strained nature of the cyclopropane ring. For instance, one approach explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, the first synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a related compound, was developed through a sequence of iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate, showcasing the versatility in synthesizing cyclopropane derivatives (Mangelinckx, Kostić, Backx, Petrović, & De Kimpe, 2019).

Molecular Structure Analysis

The molecular structure of Methyl 1-Allylcyclopropanecarboxylate features a cyclopropane ring, known for its significant ring strain, attached to a methyl carboxylate group and an allyl group. This configuration contributes to its reactivity and the formation of complex cyclic products in certain reactions, such as those catalyzed by TiCl4 leading to a variety of complex cyclic stereoisomers (Monti, Piras, Afshari, & Faure, 1991).

Chemical Reactions and Properties

Methyl 1-Allylcyclopropanecarboxylate participates in a range of chemical reactions, including cyclopropanation, allylation, and ring-opening reactions. For instance, allylation of methylenecyclopropanes with allylindium reagents showed stereoselective delivery of the allyl group to the external sp2 carbon, demonstrating the compound's reactivity towards forming allylated products (Hirashita, Daikoku, Osaki, Ogura, & Araki, 2008).

Physical Properties Analysis

The physical properties of Methyl 1-Allylcyclopropanecarboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific values were not detailed in the sources, these properties are critical for handling the compound and determining its suitability for various organic synthesis applications.

Chemical Properties Analysis

The chemical properties of Methyl 1-Allylcyclopropanecarboxylate, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in synthetic organic chemistry. The compound's strained cyclopropane ring makes it a reactive intermediate for constructing complex molecules. Its reactions with Grignard reagents under copper(I) or iron(III) catalysis exemplify its utility in diastereoselective syntheses of highly substituted methylenecyclopropanes, showcasing its versatility in organic synthesis (Xie & Fox, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 1-Allylcyclopropanecarboxylate is involved in the synthesis and ring-opening reactions of related compounds. For instance, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a compound obtained by photochemical intramolecular cyclopropanation, leads to various products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and others through ring-opening reactions (Maas, Daucher, Maier, & Gettwert, 2004).

  • A study by Xu, Huang, and Zhong (2006) explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu, Huang, & Zhong, 2006).

Biological Evaluation

  • Boztaş et al. (2019) conducted a study on bromophenol derivatives with cyclopropyl moiety, which includes compounds like methyl 1-alkylcyclopropanecarboxylate. They found that these derivatives are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Agricultural Applications

  • The use of related compounds like 1-methylcyclopropene (1-MCP) has been extensively researched for its effects on fruits and vegetables, serving as a tool to investigate ethylene's role in ripening and senescence, and as a commercial technology to improve product quality. Watkins (2006) provides a comprehensive review of the effects of 1-MCP on a range of fruits and vegetables (Watkins, 2006).

  • In a related application, Hershkovitz, Saguy, and Pesis (2005) demonstrated that postharvest application of 1-MCP significantly improves the quality of various avocado cultivars by delaying ripening and reducing chilling injury symptoms (Hershkovitz, Saguy, & Pesis, 2005).

Safety And Hazards

Specific safety and hazard information for “Methyl 1-Allylcyclopropanecarboxylate” was not found in the retrieved information.


Future Directions

“Methyl 1-Allylcyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries2. This suggests that future research could focus on exploring its potential applications in these areas.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.


properties

IUPAC Name

methyl 1-prop-2-enylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOGWLOEUBATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Allylcyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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